4-Chloro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound characterized by its complex structure, which includes a chloro-substituted benzamide group and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzoyl chloride and hydrazine hydrate, followed by the reaction with 2-hydroxy-3-methylbenzaldehyde under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-Chloro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxybenzyl)benzamide
- 4-Chloro-N-(2-hydroxyphenyl)benzamide
- 4-Chloro-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-Chloro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features, such as the presence of both chloro and hydroxy groups, which may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16ClN3O3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-3-2-4-13(16(11)23)9-20-21-15(22)10-19-17(24)12-5-7-14(18)8-6-12/h2-9,23H,10H2,1H3,(H,19,24)(H,21,22)/b20-9+ |
InChI Key |
XGWSOQGKKIKWJY-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.